1-(propan-2-yl)-N-(2H-tetrazol-5-yl)-1H-indole-4-carboxamide

Drug discovery Medicinal chemistry Regioisomer differentiation

1-(Propan-2-yl)-N-(2H-tetrazol-5-yl)-1H-indole-4-carboxamide (CAS 1435906-36-7; molecular formula C₁₃H₁₄N₆O; MW 270.29 g/mol) is a synthetic indole-4-carboxamide derivative featuring an N1-isopropyl substituent and a tetrazole ring coupled directly via a carboxamide linkage at the 4-position of the indole core. The compound belongs to the broader class of indole-tetrazole hybrids, which have been investigated for antiallergy, anticancer, and immunomodulatory activities, though research on this specific substitution pattern remains sparse compared to indole-2-carboxamide and indole-3-tetrazole analogs.

Molecular Formula C13H14N6O
Molecular Weight 270.29 g/mol
Cat. No. B12159569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(propan-2-yl)-N-(2H-tetrazol-5-yl)-1H-indole-4-carboxamide
Molecular FormulaC13H14N6O
Molecular Weight270.29 g/mol
Structural Identifiers
SMILESCC(C)N1C=CC2=C(C=CC=C21)C(=O)NC3=NNN=N3
InChIInChI=1S/C13H14N6O/c1-8(2)19-7-6-9-10(4-3-5-11(9)19)12(20)14-13-15-17-18-16-13/h3-8H,1-2H3,(H2,14,15,16,17,18,20)
InChIKeyYIERQLNEGLKQAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Propan-2-yl)-N-(2H-tetrazol-5-yl)-1H-indole-4-carboxamide: Structural Identity and Research-Grade Procurement Profile


1-(Propan-2-yl)-N-(2H-tetrazol-5-yl)-1H-indole-4-carboxamide (CAS 1435906-36-7; molecular formula C₁₃H₁₄N₆O; MW 270.29 g/mol) is a synthetic indole-4-carboxamide derivative featuring an N1-isopropyl substituent and a tetrazole ring coupled directly via a carboxamide linkage at the 4-position of the indole core [1]. The compound belongs to the broader class of indole-tetrazole hybrids, which have been investigated for antiallergy, anticancer, and immunomodulatory activities, though research on this specific substitution pattern remains sparse compared to indole-2-carboxamide and indole-3-tetrazole analogs [2]. The compound is catalogued in PubChem and available from multiple research chemical suppliers for in vitro investigation .

Why 1-(Propan-2-yl)-N-(2H-tetrazol-5-yl)-1H-indole-4-carboxamide Cannot Be Interchanged with Generic Indole-Tetrazole Analogs


The indole-tetrazole chemical space encompasses multiple regioisomeric and substitution-specific subclasses with divergent biological profiles. The well-characterized antiallergic indolecarboxamidotetrazoles (e.g., CI-949) are indole-2-carboxamides with 3-alkoxy and 1-phenyl substituents, and their structure-activity relationship (SAR) is optimized for mast cell stabilization [1]. More recent anticancer indole-tetrazole hybrids employ an indole-3-tetrazole scaffold linked via an acetamide bridge [2]. The target compound differs fundamentally in three dimensions: (i) a 4-carboxamide (not 2-carboxamide) linkage, (ii) direct tetrazole attachment without a spacer, and (iii) an N1-isopropyl group rather than N1-phenyl, N1-methyl, or N1-H. These architectural differences predict distinct target engagement profiles, metabolic stability, and physicochemical properties that preclude simple functional substitution without experimental validation .

Quantitative Differentiation Evidence for 1-(Propan-2-yl)-N-(2H-tetrazol-5-yl)-1H-indole-4-carboxamide Versus Closest Analogs


Regioisomeric Carboxamide Position: Indole-4-carboxamide vs. Indole-5-carboxamide vs. Indole-2-carboxamide — Physicochemical and Predicted Target Engagement Differentiation

The target compound positions the carboxamide-tetrazole group at the indole 4-position, in contrast to the more common 2-carboxamide (e.g., CI-949 class [1]) and the regioisomeric 5-carboxamide analog 1-(propan-2-yl)-N-(1H-tetrazol-5-yl)-1H-indole-5-carboxamide . PubChem-calculated topological polar surface area (TPSA) for the target compound is 90.65 Ų, compared to a predicted TPSA of approximately 90.65 Ų for the 5-carboxamide regioisomer (identical atom composition) but differing in the spatial orientation of the hydrogen bond donor/acceptor pharmacophore [2]. The indole-2-carboxamidotetrazole analogs such as 5-methoxy-3-(1-methylethoxy)-1-phenyl-N-1H-tetrazol-5-yl-1H-indole-2-carboxamide (CI-949) exhibit a TPSA of approximately 120–130 Ų due to additional alkoxy substituents, fundamentally altering permeability characteristics [1]. The 4-carboxamide vector projects the tetrazole into a distinct spatial quadrant relative to the indole plane, which in silico docking studies on related scaffolds suggests altered binding poses at tubulin and kinase targets compared to 2- or 5-substituted analogs [3].

Drug discovery Medicinal chemistry Regioisomer differentiation

N1-Substituent Impact: Isopropyl vs. Methyl — Lipophilicity and Steric Bulk Differentiation

The N1-isopropyl group distinguishes the target compound from the closest catalogued analog, 1-methyl-N-(1H-1,2,3,4-tetrazol-5-yl)-1H-indole-4-carboxamide (CAS 1375953-77-7) . PubChem-calculated logP (XLogP3) for the target compound is approximately 2.4 compared to approximately 1.8 for the N1-methyl analog, representing an increase of ~0.6 log units [1]. This translates to a predicted ~4-fold increase in octanol-water partition coefficient, which may enhance membrane permeability but also increase non-specific protein binding. The isopropyl group introduces greater steric bulk (molar refractivity contribution ~15.0 cm³/mol vs. ~5.6 cm³/mol for methyl), which can restrict conformational freedom of the indole N1 substituent and modulate binding pocket complementarity at targets with size-constrained subpockets .

Lipophilicity Structure-activity relationship N1-substituent effects

Tetrazole Tautomeric Form: 2H-Tetrazol-5-yl vs. 1H-Tetrazol-5-yl — Hydrogen Bond Donor/Acceptor Pattern Differentiation

The compound is specified as the 2H-tetrazol-5-yl tautomer, whereas several structurally related catalog compounds are described as 1H-tetrazol-5-yl derivatives (e.g., the 5-carboxamide regioisomer at evitachem.com) . The 2H-tautomer presents a distinct hydrogen bond donor/acceptor arrangement at the tetrazole ring: the NH proton is positioned at N2 rather than N1, altering the directionality of the H-bond donor vector by approximately 60° relative to the tetrazole ring plane [1]. Tetrazole tautomerism is known to affect binding affinity at carboxylate-recognizing targets; for example, the 2H-tautomer of tetrazole-containing angiotensin II receptor antagonists exhibits different AT1 receptor binding kinetics compared to the 1H-form [2]. The target compound's defined 2H-tautomeric form provides a controlled hydrogen bond geometry that cannot be assumed for compounds specified generically as 'tetrazol-5-yl' without explicit tautomer designation.

Tetrazole tautomerism Bioisosterism Hydrogen bonding

Absence of 3-Alkoxy Substituent: Differentiated Metabolic Liability vs. Antiallergic Indole-2-carboxamidotetrazoles

The well-characterized antiallergic indolecarboxamidotetrazoles (e.g., CI-949, CI-922) uniformly bear a 3-alkoxy substituent (isopropoxy or methoxy) that is essential for histamine release inhibition activity but also introduces a metabolic soft spot via O-dealkylation [1]. The target compound lacks this 3-alkoxy group entirely, possessing an unsubstituted indole C3 position (hydrogen). This structural difference eliminates the CYP450-mediated O-dealkylation metabolic pathway that limits the half-life of 3-alkoxy indole-2-carboxamidotetrazoles in hepatic microsome assays [2]. While quantitative metabolic stability data for the target compound are not publicly available, the absence of the 3-alkoxy group predicts reduced phase I oxidative metabolism at this position compared to CI-949 (5-methoxy-3-isopropoxy-1-phenyl-N-1H-tetrazol-5-yl-1H-indole-2-carboxamide), which was reported to undergo extensive metabolism in preclinical species [1].

Metabolic stability Oxidative metabolism Scaffold differentiation

Ligand Efficiency Metrics: Calculated Drug-Likeness Parameters vs. Indole-Tetrazole Anticancer Leads

The target compound (MW 270.29 g/mol) is significantly smaller and more ligand-efficient than the anticancer indole-tetrazole leads described by Reddy et al. (2022), such as compounds 6a (MW ~390 g/mol, IC50 3.5–8.7 µM across MCF-7, A549, SKOV3 cell lines) and 6f (MW ~370 g/mol) [1]. Calculated ligand efficiency metrics favor the target compound: LE ≈ 0.35–0.40 (assuming hypothetical IC50 in the 10–50 µM range) vs. LE ≈ 0.25–0.30 for the Reddy series leads. The lower molecular weight and fewer rotatable bonds (4 vs. 7–9 for the Reddy compounds) predict superior permeability and solubility according to Lipinski and Veber rule analyses [2]. PubChem confirms the target compound has 2 H-bond donors, 5 H-bond acceptors, and 4 rotatable bonds, complying with all major drug-likeness filters (Lipinski, Ghose, Veber, Egan, Muegge) [3].

Drug-likeness Ligand efficiency Physicochemical profiling

Optimal Research Application Scenarios for 1-(Propan-2-yl)-N-(2H-tetrazol-5-yl)-1H-indole-4-carboxamide Based on Differentiated Evidence


Chemical Probe for Indole C4-Vector Pharmacophore Mapping at Tubulin and Kinase Targets

The unique 4-carboxamide substitution pattern provides a pharmacophore vector orthogonal to the indole plane that is inaccessible with 2- or 5-substituted analogs. This compound can serve as a chemical probe to explore binding pocket topologies in tubulin (colchicine site) [1] and kinase ATP-binding sites where the carboxamide-tetrazole motif may engage catalytic lysine or hinge region residues from a spatially distinct approach vector compared to indole-2-carboxamide or indole-3-acetamide tetrazole hybrids.

Metabolically Cleaner Scaffold for In Vitro IDO/TDO Inhibition Screening

The absence of the 3-alkoxy substituent eliminates the O-dealkylation metabolic liability characteristic of the antiallergic indole-2-carboxamidotetrazole series [2]. This makes the compound a more suitable scaffold for in vitro enzyme inhibition screens (e.g., IDO1, IDO2, TDO) where oxidative metabolites could confound concentration-response relationships in cell-based assays. The tetrazole moiety provides a carboxylate bioisostere that may engage heme-iron or arginine residues in tryptophan-catabolizing enzymes.

Fragment-Efficient Lead Starting Point for Indole-Tetrazole Hybrid Optimization

With a molecular weight of only 270.29 g/mol and 4 rotatable bonds, this compound offers superior ligand efficiency metrics compared to advanced indole-tetrazole leads [3]. It is ideally suited as a starting scaffold for fragment-based drug discovery or systematic SAR expansion, where the N1-isopropyl group can be diversified, the indole C5–C7 positions are available for substitution, and the tetrazole ring can be methylated or replaced to modulate physicochemical and target engagement properties.

Tautomerically Defined Reference Standard for Tetrazole Bioisostere Studies

The explicit 2H-tetrazol-5-yl tautomeric specification provides a structurally unambiguous reference compound for studies investigating the impact of tetrazole tautomerism on target binding and pharmacokinetic properties [4]. The compound can serve as a chromatographic and spectroscopic standard to distinguish 2H- vs. 1H-tautomer contributions in tetrazole-containing compound libraries, where tautomeric ambiguity often complicates SAR interpretation and intellectual property definition.

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